molecular formula C23H29NO4 B13749248 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate CAS No. 101834-44-0

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate

Cat. No.: B13749248
CAS No.: 101834-44-0
M. Wt: 383.5 g/mol
InChI Key: UQOGNXAGMVIZRK-UHFFFAOYSA-N
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Description

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate involves multiple steps. The starting materials typically include 1-azabicyclo[2.2.2]octane and 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds to 1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate include:

    1-azabicyclo[2.2.2]octan-3-yl acetate: Shares the bicyclic structure but lacks the spiro and phenyl groups.

    2-azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework but exhibit similar reactivity.

    Tropane alkaloids: Natural products with a similar bicyclic core, known for their biological activity.

The uniqueness of this compound lies in its combination of the bicyclic and spiro structures, which confer distinct chemical and biological properties.

Properties

101834-44-0

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate

InChI

InChI=1S/C23H29NO4/c25-20(27-19-15-24-12-8-17(19)9-13-24)14-23(18-6-2-1-3-7-18)16-22(21(26)28-23)10-4-5-11-22/h1-3,6-7,17,19H,4-5,8-16H2

InChI Key

UQOGNXAGMVIZRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(OC2=O)(CC(=O)OC3CN4CCC3CC4)C5=CC=CC=C5

Origin of Product

United States

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